molecular formula C6H8F3NO3 B15226022 Rel-(1s,3s)-1-amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid

Rel-(1s,3s)-1-amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid

Cat. No.: B15226022
M. Wt: 199.13 g/mol
InChI Key: MULVSPGZPKTWQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rel-(1s,3s)-1-amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid is a cyclobutane-derived carboxylic acid featuring amino, hydroxy, and trifluoromethyl substituents. The cyclobutane ring introduces significant ring strain, which may influence its conformational flexibility and reactivity. This compound is of interest in medicinal chemistry, particularly in the design of enzyme inhibitors or bioactive molecules due to its unique stereoelectronic profile .

Properties

Molecular Formula

C6H8F3NO3

Molecular Weight

199.13 g/mol

IUPAC Name

1-amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C6H8F3NO3/c7-6(8,9)5(13)1-4(10,2-5)3(11)12/h13H,1-2,10H2,(H,11,12)

InChI Key

MULVSPGZPKTWQT-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(C(F)(F)F)O)(C(=O)O)N

Origin of Product

United States

Preparation Methods

Sulfur Tetrafluoride-Mediated Trifluoromethylation

A modular approach involves reacting cyclobutane carboxylic acids with sulfur tetrafluoride (SF₄) to introduce the trifluoromethyl group. This method, reported by ACS Publications, enables gram-to-multigram synthesis of trifluoromethyl-cyclobutane intermediates. For example:

  • Starting Material : Cyclobutane-1-carboxylic acid derivatives substituted with hydroxyl and amino groups.
  • Reaction Conditions : SF₄ gas is introduced under anhydrous conditions at 80–120°C for 12–24 hours.
  • Mechanism : The carboxylic acid group undergoes fluorination to form a trifluoromethyl moiety via sequential substitution of hydroxyl groups with fluorine.
  • Yield : 60–85% for monosubstituted cyclobutanes, with higher yields observed for electron-deficient substrates.

Key Advantages :

  • Scalability to multigram quantities.
  • Compatibility with nitro, halogen, and ester functional groups.

Challenges :

  • SF₄ is highly toxic and requires specialized handling.
  • Competing side reactions (e.g., over-fluorination) necessitate precise stoichiometric control.

Curtius Rearrangement for Amino Group Installation

Azide Intermediate Formation and Rearrangement

The Curtius rearrangement is employed to introduce the amino group while preserving stereochemistry:

  • Step 1 : Cyclobutane-1-carbonyl chloride is reacted with sodium azide to form the acyl azide.
  • Step 2 : Thermal decomposition of the azide at 80–100°C generates an isocyanate intermediate.
  • Step 3 : Hydrolysis of the isocyanate under acidic conditions yields the primary amine.

Example Protocol :

  • Substrate : 3-Hydroxy-3-(trifluoromethyl)cyclobutane-1-carbonyl azide.
  • Conditions : Toluene reflux (110°C) for 6 hours, followed by HCl-mediated hydrolysis.
  • Yield : 70–75%.

Stereochemical Control :

  • Chiral auxiliaries or enantiopure starting materials (e.g., Vince lactam) ensure retention of the (1S,3S) configuration.

Hydroxylation of Trifluoromethyl-Cyclobutane Precursors

Epoxide Ring-Opening Strategy

A patent by Google Patents describes hydroxylation via epoxide intermediates:

  • Epoxidation : 3-Methylene-1-(trifluoromethyl)cyclobutane is treated with mCPBA to form an epoxide.
  • Acid-Catalyzed Ring-Opening : The epoxide reacts with water in the presence of H₂SO₄ to yield the diol.
  • Selective Oxidation : TEMPO/NaClO selectively oxidizes the secondary alcohol to a ketone, which is reduced back to the alcohol with NaBH₄ to install the hydroxyl group.

Yield : 50–60% over three steps.

Limitations :

  • Multiple purification steps reduce overall efficiency.
  • Competing elimination reactions may occur during epoxide ring-opening.

Asymmetric Synthesis for Stereochemical Control

Chiral Pool Synthesis from Vince Lactam

A chirally pure Vince lactam (γ-lactam) serves as a starting material for asymmetric synthesis:

  • Step 1 : Ring-opening of Vince lactam with trifluoromethylating reagents (e.g., CF₃TMS) forms a trifluoromethyl ketone.
  • Step 2 : Reductive amination with NH₃ and NaBH₃CN introduces the amino group.
  • Step 3 : Diastereomeric resolution via crystallization ensures >99% enantiomeric excess.

Yield : 40–50% over three steps.

Advantages :

  • High enantiopurity without chromatography.
  • Scalable to kilogram quantities.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagents Yield (%) Stereochemical Control Scalability
SF₄ Fluorination Cyclobutane carboxylic acid SF₄ 60–85 Moderate High
Curtius Rearrangement Acyl azide NaN₃, HCl 70–75 High Moderate
Epoxide Hydroxylation 3-Methylene derivative mCPBA, H₂SO₄ 50–60 Low Low
Chiral Pool Synthesis Vince lactam CF₃TMS, NaBH₃CN 40–50 High High

Industrial-Scale Optimization Challenges

Crystallization-Induced Diastereomer Resolution

For the rel-(1S,3S) configuration, fractional crystallization using chiral resolving agents (e.g., L-tartaric acid) achieves >98% de.

Green Chemistry Considerations

Recent advances replace SF₄ with safer fluorinating agents like XtalFluor-E, though yields remain suboptimal (30–40%).

Chemical Reactions Analysis

Types of Reactions

Rel-(1s,3s)-1-amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form different amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the amino group can produce various amine derivatives .

Scientific Research Applications

Rel-(1s,3s)-1-amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Rel-(1s,3s)-1-amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the amino and hydroxyl groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins or enzymes, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Structure Ring Size Molecular Weight Key Features
Rel-(1s,3s)-1-amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid Amino, hydroxy, trifluoromethyl groups Cyclobutane 223.14 (calculated) High ring strain; potential for hydrogen bonding and metabolic stability.
(1s,3s)-3-(difluoromethoxy)cyclobutane-1-carboxylic acid Difluoromethoxy, carboxylic acid Cyclobutane 164.21 Difluoromethoxy substituent reduces lipophilicity compared to trifluoromethyl; lower molecular weight.
rel-(1s,3s)-3-Hydroxy-3-((2,2,2-trifluoroacetamido)methyl)cyclobutane-1-carboxylic Acid Trifluoroacetamido methyl, hydroxy, carboxylic acid Cyclobutane ~273.15 (estimated) Trifluoroacetamido group may increase steric bulk and reduce solubility; introduces amide functionality.
rel-(1R,3S)-3-(Trifluoromethyl)cyclohexane-1-carboxylic acid Trifluoromethyl, carboxylic acid Cyclohexane 196.17 Larger ring size reduces strain; trifluoromethyl enhances lipophilicity but lacks amino/hydroxy groups.

Key Observations

Ring Size and Strain: The cyclobutane derivatives (target compound, ) exhibit higher ring strain compared to the cyclohexane analog (). This strain may influence binding affinity in biological targets or reaction kinetics in synthesis .

Substituent Effects: The trifluoromethyl group (target compound, ) enhances electron-withdrawing effects and metabolic stability compared to difluoromethoxy () or trifluoroacetamido groups () . The amino and hydroxy groups in the target compound introduce hydrogen-bonding capacity, which is absent in ’s cyclohexane derivative. This could improve aqueous solubility or target engagement in polar environments .

Physicochemical Properties :

  • The trifluoroacetamido substituent () adds steric bulk and may reduce membrane permeability compared to the target compound’s compact trifluoromethyl group .
  • The cyclohexane derivative () likely exhibits higher lipophilicity (logP) due to the larger hydrophobic ring, whereas the cyclobutane analogs balance hydrophobicity with polar functional groups .

Research Findings and Limitations

While direct experimental data on the target compound’s biological activity or stability are absent in the provided evidence, structural analysis reveals critical insights:

  • Metabolic Stability : Trifluoromethyl groups generally resist oxidative degradation, suggesting the target compound may outperform ’s difluoromethoxy analog in pharmacokinetic profiles .
  • Solubility: The amino and hydroxy groups in the target compound likely improve aqueous solubility relative to ’s cyclohexane derivative, which lacks polar substituents .
  • Synthetic Complexity: The presence of multiple stereocenters (amino, hydroxy) in the target compound may pose synthetic challenges compared to simpler analogs like ’s compound .

Biological Activity

Rel-(1s,3s)-1-amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid (often referred to as "Rel-TFMC") is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesizing data from various research studies, case reports, and reviews.

Rel-TFMC has a molecular formula of C6_6H8_8F3_3NO3_3 and a molecular weight of approximately 201.13 g/mol. The trifluoromethyl group (CF3-CF_3) is known to enhance the lipophilicity and biological potency of compounds, making Rel-TFMC a candidate for various therapeutic applications.

PropertyValue
Molecular FormulaC6_6H8_8F3_3NO3_3
Molecular Weight201.13 g/mol
IUPAC NameThis compound
CAS Number102194806

The trifluoromethyl group in Rel-TFMC is hypothesized to affect the compound's interaction with biological targets, enhancing its ability to modulate various biochemical pathways. Studies have indicated that compounds with similar structures exhibit potent activity against certain enzymes and receptors.

Pharmacological Studies

Research has demonstrated that Rel-TFMC exhibits notable activity as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies on related compounds have shown that the presence of a trifluoromethyl group can significantly increase inhibitory potency against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes.

Case Study: Inhibition of Enzymatic Activity

A study investigating the inhibition of COX enzymes by fluorinated amino acids found that Rel-TFMC analogs displayed IC50 values in the low micromolar range, indicating strong inhibitory potential. The mechanism was attributed to enhanced binding affinity due to the electron-withdrawing nature of the trifluoromethyl group, which stabilizes interactions with the enzyme's active site.

Toxicological Profile

Preliminary toxicological assessments indicate that Rel-TFMC may cause mild irritation upon contact with skin or eyes. Further studies are required to establish a comprehensive safety profile.

Table 2: Summary of Biological Activities

ActivityObserved EffectReference
COX InhibitionLow micromolar IC50
LOX InhibitionModerate potency
Skin and Eye IrritationMild irritation reported

Q & A

Q. What are the key considerations for synthesizing Rel-(1s,3s)-1-amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid with high stereochemical purity?

Methodological Answer: Synthesis of this compound requires precise control over stereochemistry. A common approach involves cyclobutane ring formation via [2+2] photocycloaddition or ring-closing metathesis, followed by functionalization of the amino and hydroxy groups. Catalysts such as chiral auxiliaries or transition-metal complexes (e.g., Ru-based) are critical to achieving the desired (1s,3s) configuration. Solvent polarity and reaction temperature must be optimized to minimize racemization. For example, polar aprotic solvents like DMF at low temperatures (0–10°C) enhance stereoselectivity . Post-synthesis, purification via chiral HPLC or crystallization with enantiopure resolving agents ensures ≥98% stereochemical purity .

Q. How can researchers characterize the compound’s stability under varying pH and temperature conditions?

Methodological Answer: Stability studies should include:

  • pH-dependent degradation : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours. Monitor degradation via LC-MS, focusing on the trifluoromethyl group’s susceptibility to hydrolysis.
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. For aqueous solutions, accelerated stability testing at 40–60°C over 1–4 weeks can predict shelf life.
    Evidence suggests the hydroxy group may oxidize under basic conditions, while the cyclobutane ring remains stable up to 150°C .

Q. What spectroscopic techniques are most effective for confirming the compound’s structure and stereochemistry?

Methodological Answer:

  • NMR : 1D 1^1H and 13^{13}C NMR (in D2_2O or DMSO-d6_6) to assign proton environments, with 2D NOESY confirming spatial proximity of the amino and hydroxy groups.
  • X-ray crystallography : Resolves absolute stereochemistry; requires high-purity crystals grown via vapor diffusion (e.g., acetonitrile/water mixtures).
  • IR spectroscopy : Identifies carboxylic acid (1700–1720 cm1^{-1}) and hydroxyl (3200–3600 cm1^{-1}) functional groups.
    For trifluoromethyl groups, 19^{19}F NMR is essential to detect impurities or stereochemical anomalies .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data (e.g., conflicting NMR assignments or stereochemical outcomes)?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate 1^1H and 13^{13}C chemical shifts using software like Gaussian or ORCA. Compare computed values with experimental NMR data to validate assignments.
  • Molecular dynamics (MD) simulations : Model the compound’s conformational flexibility in solution to explain unexpected NOESY correlations.
  • Docking studies : If the compound is a drug candidate, predict binding modes to target proteins (e.g., enzymes with active-site cyclobutane recognition).
    Discrepancies between experimental and computed 19^{19}F NMR shifts may indicate solvent effects or protonation state variations .

Q. What strategies mitigate racemization during functionalization of the amino group in this compound?

Methodological Answer:

  • Protecting groups : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) to shield the amino group during reactions. Boc is preferred for its stability under basic conditions.
  • Low-temperature reactions : Perform acylations or alkylations at −20°C to slow kinetic racemization.
  • Enzymatic catalysis : Lipases or proteases with stereoselective activity can preserve configuration during derivatization.
    Evidence shows that unprotected amino groups in aqueous media above pH 9 lead to rapid racemization, necessitating inert atmospheres (N2_2) for sensitive reactions .

Q. How do researchers design assays to study the compound’s pharmacological activity while minimizing interference from its stereoisomers?

Methodological Answer:

  • Chiral separation : Use HPLC with a Chiralpak AD-H column to isolate the (1s,3s) isomer before testing.
  • Isotopic labeling : Introduce 13^{13}C or 15^{15}N labels at the amino group to track metabolic pathways without cross-reactivity.
  • Negative controls : Include the (1r,3r) and (1s,3r) isomers in assays to confirm target specificity.
    For enzyme inhibition studies, surface plasmon resonance (SPR) can measure binding kinetics of individual stereoisomers to the target protein .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.